Lipophilicity Modulation: Intermediate LogP Value Fills a Physicochemical Gap Between Symmetric Dihaloacetones
The calculated LogP of 1-chloro-3-iodopropan-2-one (1.23) positions it precisely between symmetric 1,3-dichloroacetone (LogP = 0.90) and 1,3-diiodoacetone (LogP = 1.43) [REFS-1, REFS-2, REFS-3]. Compared with monohaloacetones, the gap is even larger: chloroacetone (LogP = 0.43) and iodoacetone (LogP = 1.01) [REFS-4, REFS-5]. This 0.33 log‑unit increase over 1,3-dichloroacetone and 0.20 log‑unit decrease relative to 1,3-diiodoacetone provide a refined partition coefficient for applications requiring precise chromatographic retention, liquid‑liquid extraction efficiency, or membrane permeability tuning.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.23 |
| Comparator Or Baseline | 1,3-Dichloroacetone LogP = 0.90; 1,3-Diiodoacetone LogP = 1.43; Chloroacetone LogP = 0.43; Iodoacetone LogP = 1.01 |
| Quantified Difference | ΔLogP = +0.33 vs. 1,3-dichloroacetone; ΔLogP = -0.20 vs. 1,3-diiodoacetone; ΔLogP = +0.80 vs. chloroacetone; ΔLogP = +0.22 vs. iodoacetone |
| Conditions | All LogP values are calculated (ALOGPS or ChemAxon) as reported by vendor/database sources; not experimental shake‑flask data. |
Why This Matters
The intermediate lipophilicity is critical when designing extraction protocols, reverse‑phase HPLC gradients, or predicting passive membrane permeability that would be systematically mis‑estimated if a symmetric analog were substituted [REF-3].
- [1] Sielc Inc. 1,3-Dichloropropanone. LogP = 0.902. https://sielc.com/1-3-dichloropropanone.html. View Source
